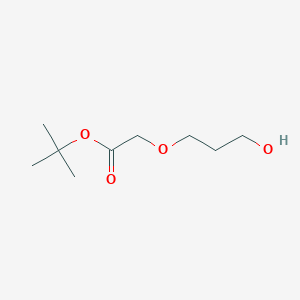![molecular formula C7H4BrClN2O2 B6255603 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1785003-58-8](/img/no-structure.png)
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, also known as 7-bromo-6-chloropyrido[3,2-b][1,4]oxazin-3-one, is a heterocyclic compound that is widely studied in organic chemistry. It is a heterocyclic compound that has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of the mechanism of action of drugs.
科学研究应用
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has been used in numerous scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. In addition, it has been used in the investigation of the mechanism of action of drugs, such as the antifungal drug fluconazole.
作用机制
The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. By inhibiting the enzyme, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one may be able to increase the amount of acetylcholine available for transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of the enzyme acetylcholinesterase, the promotion of nerve transmission, and the inhibition of the growth of certain fungi.
实验室实验的优点和局限性
The advantages of using 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity for certain enzymes or proteins.
未来方向
The possible future directions for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in drug discovery and development could be undertaken. Finally, further investigation into the structure-activity relationships of this compound could be conducted in order to better understand its effects on the body.
合成方法
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid. The reaction is performed at room temperature, and the product is isolated by column chromatography. Another method of synthesis is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid in the presence of a catalytic amount of copper(II) chloride. The reaction is performed at room temperature, and the product is isolated by column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves the conversion of a pyridine derivative to the desired oxazinone through a series of reactions.", "Starting Materials": [ "2-bromo-3-chloropyridine", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-3-chloropyridine is reacted with 2-aminoethanol in the presence of sodium hydroxide to form 7-bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazine.", "Step 2: The oxazine intermediate is then treated with acetic anhydride and phosphorus oxychloride to form the corresponding oxazinone.", "Step 3: The crude product is purified by recrystallization from ethanol and treated with sodium bicarbonate to obtain the final product, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one." ] } | |
CAS 编号 |
1785003-58-8 |
产品名称 |
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
分子式 |
C7H4BrClN2O2 |
分子量 |
263.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



